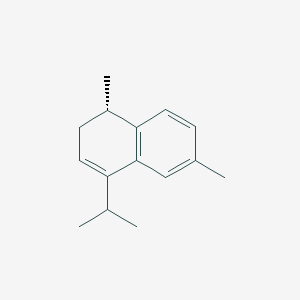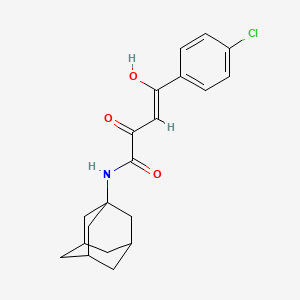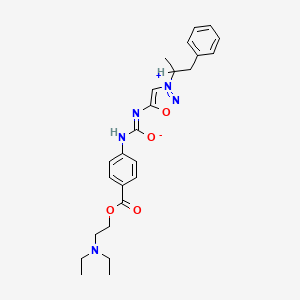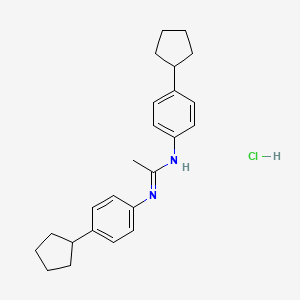
Einecs 302-039-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline structure. The reaction typically requires mild to moderate temperatures and can be carried out in various solvents, including ethanol and acetic acid.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline often involves catalytic hydrogenation of isoquinoline. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of isoquinoline to 1,2,3,4-tetrahydroisoquinoline.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Isoquinoline and its derivatives.
Reduction: More saturated heterocyclic compounds.
Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids and pharmaceuticals.
Medicine: Research has shown its potential in developing drugs for neurological disorders, such as Parkinson’s disease, due to its structural similarity to neurotransmitters.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a neurotransmitter analog, interacting with receptors and enzymes involved in neurotransmission. Its effects are mediated through binding to specific receptors, altering their activity, and influencing downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as isoquinoline and tetrahydroquinoline. While isoquinoline is an unsaturated compound with a similar structure, tetrahydroquinoline has a different ring structure. The unique feature of 1,2,3,4-tetrahydroisoquinoline is its saturated ring, which imparts different chemical reactivity and biological activity compared to its analogs.
List of Similar Compounds
- Isoquinoline
- Tetrahydroquinoline
- 1,2,3,4-tetrahydroquinoline
Eigenschaften
CAS-Nummer |
94088-39-8 |
|---|---|
Molekularformel |
C52H80N16O22S4 |
Molekulargewicht |
1409.6 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;5-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C36H36N12O14S4.4C4H11NO2/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;4*6-3-1-5-2-4-7/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);4*5-7H,1-4H2/b8-7+;;;; |
InChI-Schlüssel |
QUDSKSXXNMTKDF-YZNHWISSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)













